

# An In-depth Technical Guide to (1-Aminocyclopropyl)methanol hydrochloride

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## Compound of Interest

**Compound Name:** (1-Aminocyclopropyl)methanol hydrochloride

**Cat. No.:** B111220

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Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, analysis, and potential biological activities of **(1-Aminocyclopropyl)methanol hydrochloride**. It is intended to serve as a technical resource for professionals engaged in chemical research and pharmaceutical development.

## Core Chemical and Physical Properties

**(1-Aminocyclopropyl)methanol hydrochloride** is a synthetic organic compound featuring a strained cyclopropyl ring, a primary amine, and a hydroxymethyl group. The hydrochloride salt form enhances its stability and aqueous solubility, making it a versatile building block in medicinal chemistry. Its structural features are of particular interest for the development of agents targeting the central nervous system (CNS).

## Table 1: Physicochemical Properties

Property	Value	Reference
CAS Number	115652-52-3	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>4</sub> H <sub>10</sub> ClNO	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	123.58 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
IUPAC Name	(1-aminocyclopropyl)methanol; hydrochloride	<a href="#">[1]</a>
Melting Point	119 °C (decomposes)	<a href="#">[2]</a>
Boiling Point	188.2 °C at 760 mmHg	<a href="#">[2]</a>
Flash Point	67.6 °C	<a href="#">[2]</a>
Polar Surface Area (PSA)	46.3 Å <sup>2</sup>	<a href="#">[1]</a>
LogP	0.97230	<a href="#">[2]</a>

## Synthesis and Purification Protocols

The synthesis of **(1-Aminocyclopropyl)methanol hydrochloride** typically involves the deprotection of an amine-protected precursor, most commonly a tert-butoxycarbonyl (Boc) protected intermediate.

## Experimental Protocol: Synthesis via Boc Deprotection

This protocol describes the removal of the Boc protecting group from tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate using hydrochloric acid.

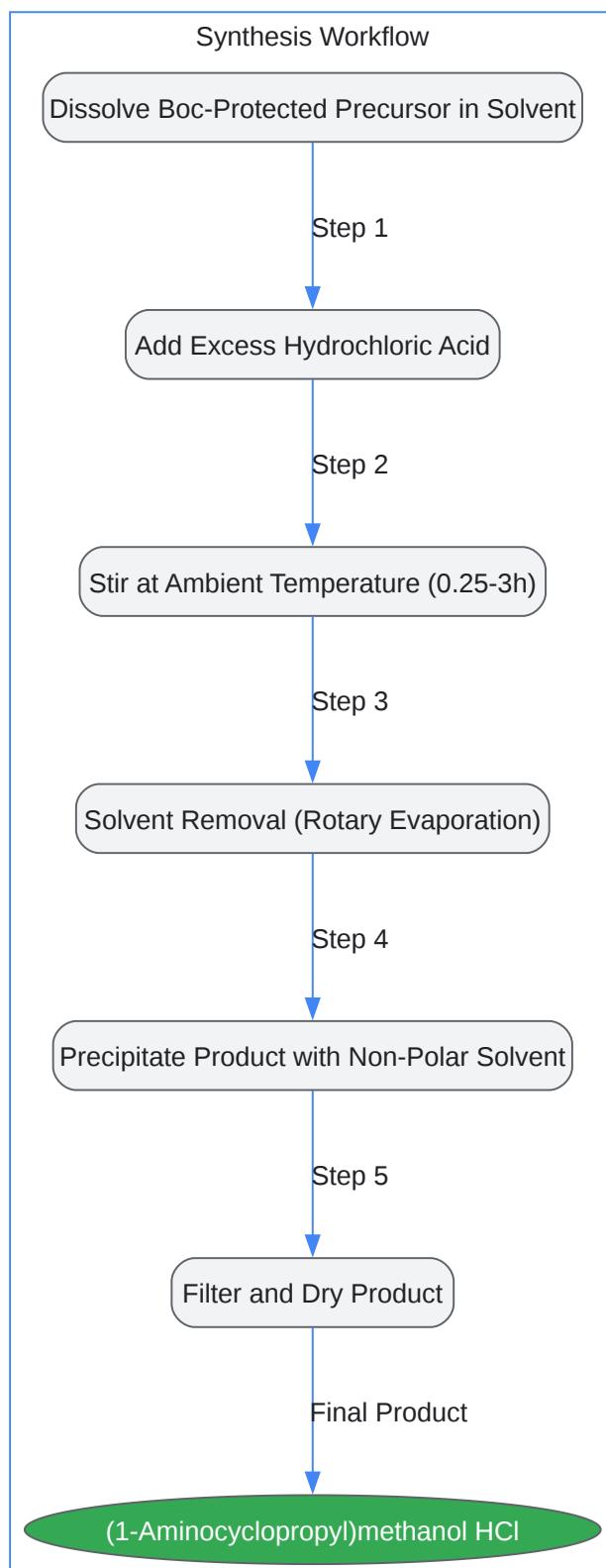
Materials:

- tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate (1 equivalent)
- Hydrochloric acid (solution in 1,4-dioxane or dichloromethane) (excess)
- 1,4-Dioxane or Dichloromethane (DCM)

- Round-bottom flask
- Magnetic stirrer
- Inert atmosphere setup (e.g., nitrogen or argon)

**Procedure:**

- Dissolve tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate in the chosen solvent (1,4-dioxane or DCM) in a round-bottom flask under an inert atmosphere.
- To the stirred solution, add an excess of hydrochloric acid solution.
- Allow the reaction to stir at ambient temperature for 0.25 to 3 hours.[\[2\]](#)
- Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
- Upon completion, remove the solvent and excess acid under reduced pressure (rotary evaporation).
- The resulting solid is triturated with a non-polar solvent (e.g., diethyl ether) to precipitate the hydrochloride salt.
- Filter the solid product, wash with the non-polar solvent, and dry under vacuum to yield **(1-Aminocyclopropyl)methanol hydrochloride**.

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**Figure 1:** General workflow for the synthesis of **(1-Aminocyclopropyl)methanol hydrochloride**.

## Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of **(1-Aminocyclopropyl)methanol hydrochloride** and related compounds.

## Experimental Protocol: Representative Purity Assessment by RP-HPLC

This method is adapted from established protocols for similar small, polar amine hydrochlorides and serves as a starting point for method development.[4][5]

Instrumentation & Reagents:

- HPLC system with UV detector
- C18 reverse-phase column (e.g., 150 mm x 3.0 mm, 3  $\mu$ m particle size)
- Mobile Phase A: HPLC-grade water with 0.1% formic acid or 50mM sodium perchlorate, pH adjusted to 2.0.[4]
- Mobile Phase B: HPLC-grade methanol or acetonitrile.[5]
- Diluent: Water: Methanol (70:30 v/v)[5]

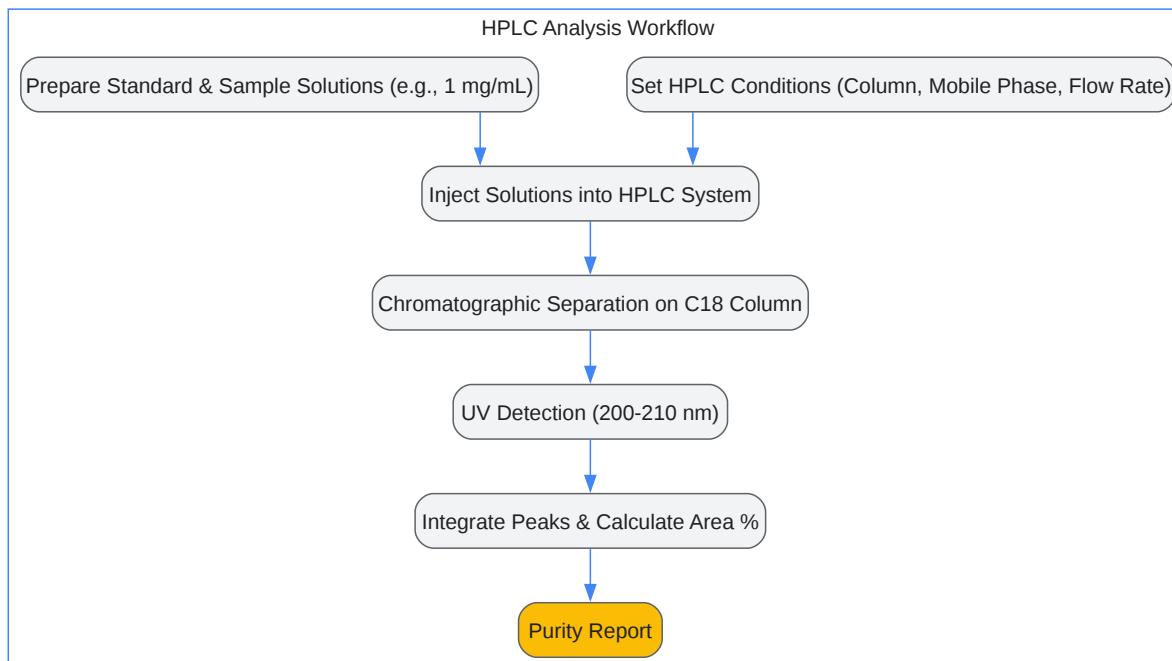
Chromatographic Conditions:

- Mobile Phase: Isocratic elution with Water: Methanol (70:30 v/v) or a gradient elution if co-eluting impurities are present.[5]
- Flow Rate: 0.5 - 1.0 mL/min
- Column Temperature: 10-30 °C[4]
- Detection Wavelength: 200-210 nm (due to lack of a strong chromophore)

- Injection Volume: 5-20  $\mu$ L

Procedure:

- Standard Preparation: Accurately weigh and dissolve a reference standard of **(1-Aminocyclopropyl)methanol hydrochloride** in the diluent to a known concentration (e.g., 1 mg/mL).
- Sample Preparation: Prepare the sample to be analyzed at a similar concentration in the diluent.
- Analysis: Inject the standard and sample solutions into the HPLC system.
- Quantification: Determine the purity of the sample by comparing the peak area of the main component to the total area of all observed peaks (Area Percent method).



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**Figure 2:** Standard workflow for purity analysis by HPLC.

## Predicted Biological Activity and Potential Mechanisms

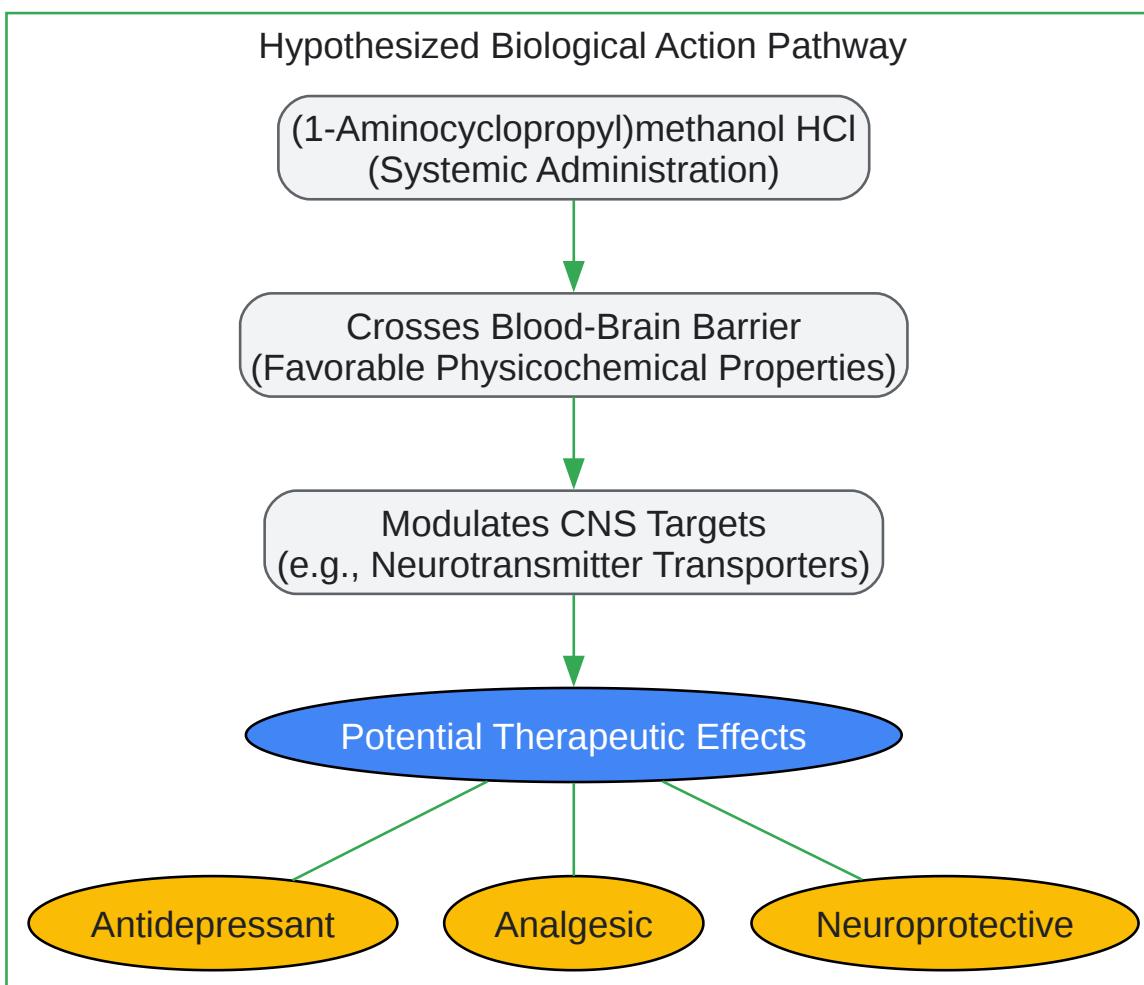
While direct experimental data on the biological activity of **(1-Aminocyclopropyl)methanol hydrochloride** is limited, its structure is highly relevant to drug discovery. It is considered a

valuable scaffold, particularly for CNS-targeting agents. Structure-activity relationship studies suggest potential therapeutic applications.

The compound's small size, low molecular weight, and favorable polar surface area suggest it may effectively cross the blood-brain barrier. Its cyclopropyl and aminomethyl motifs are found in various neurologically active compounds. The primary amine can interact with biological targets or serve as a handle for further chemical modification.

Hypothesized biological activities include:

- Antidepressant Effects: Potential interaction with neurotransmitter systems, such as serotonin and norepinephrine transporters.
- Analgesic Properties: Structural similarities to other cyclopropyl-containing compounds known for pain relief.
- Neuroprotective Effects: The ability to access the CNS makes it a candidate for developing agents that protect neurons from damage.



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**Figure 3:** A logical diagram of the predicted biological action for the compound.

## Safety and Handling

Proper handling is essential when working with **(1-Aminocyclopropyl)methanol hydrochloride**. The following information is based on aggregated GHS data.

## Table 2: GHS Hazard Information

Hazard Class	Code	Statement	Reference
Serious Eye Damage/Eye Irritation	H319	Causes serious eye irritation	<a href="#">[1]</a>

Precautionary Statements:[[1](#)]

- P264+P265: Wash hands and face thoroughly after handling.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- P337+P317: If eye irritation persists: Get medical help.

## Handling and Storage:

- Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

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